An In-depth Technical Guide to the Physical Properties of 6-Tert-butylpyrimidin-4-amine
An In-depth Technical Guide to the Physical Properties of 6-Tert-butylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Tert-butylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have been explored for a wide range of therapeutic applications. The incorporation of a bulky tert-butyl group and an amine at specific positions on the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a summary of the available physical properties of 6-Tert-butylpyrimidin-4-amine, details general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to a lack of specific experimentally determined data in publicly available literature, this guide relies on computed and predicted values for its quantitative data.
Data Presentation: Physical Properties
The physical properties of 6-Tert-butylpyrimidin-4-amine are summarized in the table below. It is critical to note that these values are computationally predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| XLogP3-AA (Predicted) | 1.5 | PubChem |
| Topological Polar Surface Area | 51.7 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 151.110947 g/mol | PubChem |
| Monoisotopic Mass | 151.110947 g/mol | PubChem |
Note: As of the latest literature search, experimental data for melting point, boiling point, aqueous solubility, and pKa of 6-Tert-butylpyrimidin-4-amine are not available. The predicted values are provided for estimation purposes.
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties of a novel compound like 6-Tert-butylpyrimidin-4-amine are crucial for its characterization. Below are generalized, yet detailed, methodologies that would be appropriate for this compound.
Synthesis of 6-Tert-butylpyrimidin-4-amine (General Procedure)
A plausible synthetic route to 6-Tert-butylpyrimidin-4-amine could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amidine. A general procedure is outlined below:
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (or a related β-ketonitrile)
-
Formamidine acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, formamidine acetate is added, and the mixture is stirred for 15-20 minutes at room temperature.
-
4,4-Dimethyl-3-oxopentanenitrile is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether or another suitable solvent to precipitate the product.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield crude 6-Tert-butylpyrimidin-4-amine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of the purified 6-Tert-butylpyrimidin-4-amine is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
-
For a pure compound, this range should be narrow (typically 0.5-2 °C).
Determination of pKa by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH.
Apparatus and Reagents:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
-
6-Tert-butylpyrimidin-4-amine
Procedure:
-
A known amount of 6-Tert-butylpyrimidin-4-amine is accurately weighed and dissolved in a known volume of deionized water to create a solution of known concentration.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated with the standardized HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is determined from the inflection point of the titration curve.
-
The pKa is determined as the pH at the half-equivalence point. For a basic amine, this corresponds to the pKa of the conjugate acid (pKaH).
Mandatory Visualization
Caption: A logical workflow for the synthesis and physicochemical characterization of 6-Tert-butylpyrimidin-4-amine.
